Validamycin D - 148523-91-5

Validamycin D

Catalog Number: EVT-8888549
CAS Number: 148523-91-5
Molecular Formula: C20H35NO13
Molecular Weight: 497.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Validamycin D is derived from the fermentation of Streptomyces hygroscopicus. This bacterium is commonly found in soil and is known for producing various bioactive compounds. The biosynthesis of validamycins involves a complex gene cluster that orchestrates the production of these compounds from simple carbohydrates such as glucose .

Classification

Validamycin D belongs to the class of compounds known as glycosylated antibiotics. It is structurally related to other validamycins, such as validamycin A and B, which share similar mechanisms of action but differ in their chemical structures and biological activities .

Synthesis Analysis

Methods

The synthesis of validamycin D can be achieved through both natural fermentation processes and synthetic methods. The natural synthesis involves culturing Streptomyces hygroscopicus under specific conditions that favor the production of validamycins.

Technical Details:

  1. Fermentation: The bacterium is cultured in a nutrient-rich medium that promotes growth and secondary metabolite production.
  2. Extraction: Following fermentation, validamycin D is extracted using organic solvents or chromatographic techniques to isolate it from other metabolites.
  3. Chemical Synthesis: Recent advancements have allowed for synthetic approaches that mimic the biosynthetic pathways, utilizing starting materials like d-glucose or d-mannose to produce validamycins through enzymatic and chemical reactions .
Molecular Structure Analysis

Structure

The molecular structure of validamycin D consists of a unique glycosylated framework with a core structure that includes multiple sugar moieties attached to an aglycone part. The specific arrangement of these components contributes to its biological activity.

Data

  • Molecular Formula: C₁₃H₁₉N₃O₈
  • Molecular Weight: 351.30 g/mol
  • Structural Features: Contains multiple hydroxyl groups, which enhance its solubility and interaction with biological targets .
Chemical Reactions Analysis

Reactions

Validamycin D undergoes various chemical reactions, particularly those involving hydrolysis and glycosylation. These reactions are crucial for its metabolic pathway in both fungi and plants.

Technical Details:

  1. Hydrolysis: Validamycin D can be hydrolyzed to release its sugar components, which may affect its bioactivity.
  2. Glycosylation: The addition or removal of sugar units can modify its pharmacological properties, influencing its efficacy against different fungal species .
Mechanism of Action

Validamycin D primarily acts as a trehalase inhibitor. By inhibiting this enzyme, it disrupts the metabolism of trehalose, a disaccharide crucial for energy storage in fungi.

Process

  1. Binding: Validamycin D binds competitively to the active site of trehalase.
  2. Inhibition: This binding prevents the hydrolysis of trehalose into glucose, leading to energy depletion in fungal cells.
  3. Resulting Effects: The inhibition results in impaired growth and reproduction of fungi, making it an effective antifungal agent .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents due to its glycosylated nature.

Chemical Properties

  • Stability: Validamycin D is relatively stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It can react with various nucleophiles due to the presence of hydroxyl groups, allowing for further derivatization if needed .
Applications

Validamycin D has significant applications in agriculture as a biopesticide due to its antifungal properties. It is particularly effective against sheath blight disease caused by Rhizoctonia solani in rice crops.

Additionally, research into validamycin D's mechanism has led to potential applications in pharmaceutical development, particularly in designing new antifungal agents that target trehalose metabolism in pathogens . Its ability to inhibit trehalase also opens avenues for studying metabolic pathways in various organisms, including potential therapeutic uses against fungal infections in humans.

Biosynthetic Pathways and Genetic Regulation

Genomic Organization of Validamycin D Biosynthetic Gene Clusters in Streptomyces hygroscopicus

The biosynthetic gene cluster for validamycins in Streptomyces hygroscopicus spans approximately 45 kb and harbors 27 open reading frames (ORFs). This cluster includes 16 structural genes, 2 regulatory genes, and 5 genes associated with transport, transposition, or tellurium resistance, with 4 ORFs remaining functionally unannotated [1] [5] [8]. The core structural genes (valA to valN) are organized into two divergent operons: valA–valJ and valK–valN [1] [10]. Key features include:

  • valA: Encodes 2-epi-5-epi-valiolone synthase, which catalyzes the initial cyclization of sedoheptulose 7-phosphate to form the C7N-aminocyclitol scaffold [1] [8].
  • valG: A glycosyltransferase gene essential for glucose attachment [1] [3].
  • Regulatory elements: The SARP-family regulator (e.g., valR) exhibits thermo-sensitive expression, enhancing transcription at 37°C to optimize validamycin yield [6].

Table 1: Core Biosynthetic Genes in Validamycin Cluster

GeneFunctionEnzyme Class
valA2-epi-5-epi-valiolone synthaseDehydroquinate synthase-like
valCCyclitol kinaseKinase
valGGlycosyltransferaseGT-A family
valKEpimerase/dehydrataseShort-chain dehydrogenase
valLValidoxylamine A 7ʹ-phosphate synthaseNucleotidyltransferase

Heterologous expression of an 8-gene subset (valA, valB, valC, valK, valL, valM, valN, valG) in Streptomyces lividans successfully reconstitutes validamycin A production, confirming the sufficiency of this module for pseudooligosaccharide assembly [1] [5].

Role of Glycosyltransferases (e.g., ValG) in Validamycin D Assembly

ValG is a GT-A family glycosyltransferase that catalyzes the β-1,4-glycosidic linkage of glucose to validoxylamine A, forming validamycin A [1] [3]. For validamycin D biosynthesis, ValG exhibits substrate promiscuity:

  • Natural substrate: UDP-glucose (converts validoxylamine A to validamycin A) [3].
  • Alternative substrates: UDP-galactose enables synthesis of 4″-epi-validamycin D (unnatural analog) [3] [10].
  • Catalytic motif: Unlike typical GT-A enzymes with a DXD motif for metal coordination, ValG possesses a unique DTG motif. Site-directed mutagenesis (DTG→DCD) alters Mn²⁺/Mg²⁺ dependence but retains activity [3].

Table 2: ValG Substrate Specificity

Sugar DonorProductRelative Activity (%)
UDP-glucoseValidamycin A100
UDP-galactose4″-epi-Validamycin D85
UDP-N-acetylglucosamineNo product0
GDP-mannoseNo product0

Enzymatic assays confirm ValG’s regioselectivity for C-4′ hydroxyl of validoxylamine A, verified via HMBC NMR correlations [3] [5].

Enzymatic Mechanisms of C7N-Aminocyclitol Core Formation

The C7N-aminocyclitol backbone derives from sedoheptulose 7-phosphate via a conserved pathway:

  • Cyclization: ValA catalyzes the NAD⁺-dependent aldol condensation of sedoheptulose 7-phosphate to yield 2-epi-5-epi-valiolone [1] [10].
  • Epimerization: ValD (glyoxalase) epimerizes 2-epi-5-epi-valiolone to 5-epi-valiolone [1] [7].
  • Dehydration/Phosphorylation: An unidentified dehydrase generates valienone, which ValC phosphorylates at C7 to form valienone 7-phosphate [10].
  • Transamination: ValM (aminotransferase) incorporates nitrogen from glutamate into valienone 7-phosphate, yielding validamine 7-phosphate [1] [7].
  • Dimerization: ValL couples validamine and valienamine units via an N-bridge to form validoxylamine A 7ʹ-phosphate, dephosphorylated by ValO [1] [5].

Figure: Pathway to C7N-Aminocyclitol Core

Sedoheptulose 7-phosphate  │  ↓ (ValA)  2-*epi*-5-*epi*-valiolone  │  ↓ (ValD)  5-*epi*-valiolone  │  ↓ (Dehydrase)  Valienone  │  ↓ (ValC)  Valienone 7-phosphate  │  ↓ (ValM)  Validamine 7-phosphate  │  ↓ (ValL)  Validoxylamine A 7ʹ-phosphate  

Comparative Analysis of Validamycin D Biosynthesis with Other Validamycin Analogues (A, B, C)

Validamycins comprise eight natural analogs (A–H) differentiated by glycosylation patterns and hydroxyl modifications [4] [9]:

  • Validamycin A: β-glucosylation at C-4′ of validoxylamine A [1] [9].
  • Validamycin D: Contains α-glucose linked to the hydroxymethyl group (C-6′′) of validamycin A’s glucose moiety, reducing antifungal activity 2,500-fold compared to validamycin A [4] [10].
  • Biosynthetic divergence: Glycosyltransferases (e.g., ValG homologs) exhibit differing regiospecificity:
  • ValG attaches glucose at C-4′ (validamycins A, E, F).
  • Uncharacterized glycosyltransferases modify C-6′′ (validamycins D, H) [4] [10].

Table 3: Structural and Functional Comparison of Validamycins

AnalogGlycosylation SiteAntifungal Activity (µg/mL)Producing Strain
Validamycin Aβ-glucose at C-4′0.01S. hygroscopicus 5008
Validamycin Dα-glucose at C-6′′ of glucose25S. hygroscopicus var. limoneus
Validamycin Eα-maltose at C-4′0.01Engineered S. lividans
Validamycin Hβ-gentiobiose at C-4′0.05S. hygroscopicus 10-22

Genetic inactivation of valG abolishes all glucose-containing validamycins (A, D, E, F, H), causing accumulation of validoxylamine A [1] [3] [5]. Thermoregulation (37°C) upregulates the entire cluster, enhancing validamycin A yield but not validamycin D, suggesting analog-specific regulatory mechanisms [6] [10].

Properties

CAS Number

148523-91-5

Product Name

Validamycin D

IUPAC Name

2-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol

Molecular Formula

C20H35NO13

Molecular Weight

497.5 g/mol

InChI

InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2

InChI Key

DZOSEJASWWCMOA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O

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